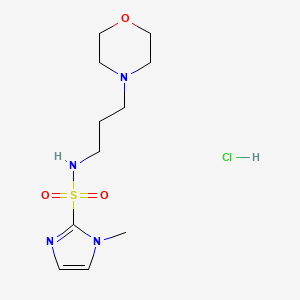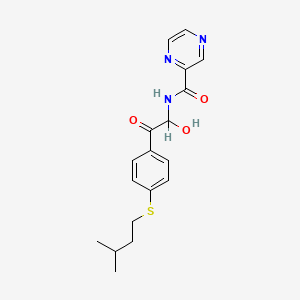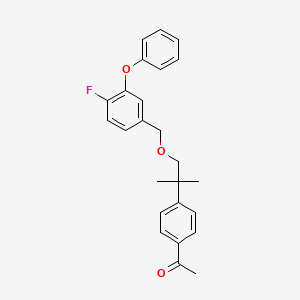
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane is a versatile organosilane compound. It is characterized by the presence of a vinylbenzylamino group and a trimethoxysilane group, making it useful in various chemical applications. This compound is often used as a coupling agent, adhesion promoter, and surface modifier in different industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane typically involves the reaction of 3-aminopropyltrimethoxysilane with N-vinylbenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like methanol and a temperature range of 25-50°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often produced in a batch reactor, and the product is purified using techniques like distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions, such as free radical polymerization.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts like acids or bases to promote siloxane bond formation.
Addition Reactions: Initiators like azobisisobutyronitrile (AIBN) for free radical polymerization.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane networks.
Addition Reactions: Formation of polymers with vinyl groups incorporated into the polymer backbone.
Wissenschaftliche Forschungsanwendungen
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Industry: Applied in coatings, adhesives, and sealants to improve durability and performance.
Wirkmechanismus
The mechanism of action of 3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilane group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with surfaces. The vinylbenzylamino group can participate in polymerization reactions, allowing the compound to be incorporated into polymer matrices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltrimethoxysilane: Lacks the vinylbenzylamino group, making it less versatile in polymerization reactions.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Contains an additional amino group, which can enhance its reactivity in certain applications.
Uniqueness
3-((2-(N-Vinylbenzylamino)ethyl)amino)propyltrimethoxysilane is unique due to the presence of both a vinylbenzylamino group and a trimethoxysilane group. This dual functionality allows it to act as both a coupling agent and a polymerizable monomer, making it highly versatile in various applications.
Eigenschaften
CAS-Nummer |
81749-24-8 |
|---|---|
Molekularformel |
C17H30N2O3Si |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
N'-benzyl-N'-ethenyl-N-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H30N2O3Si/c1-5-19(16-17-10-7-6-8-11-17)14-13-18-12-9-15-23(20-2,21-3)22-4/h5-8,10-11,18H,1,9,12-16H2,2-4H3 |
InChI-Schlüssel |
ICRFXIKCXYDMJD-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNCCN(CC1=CC=CC=C1)C=C)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
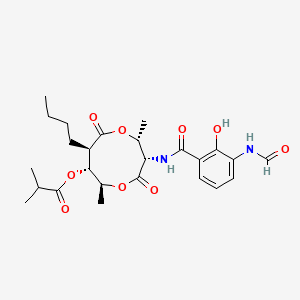
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)
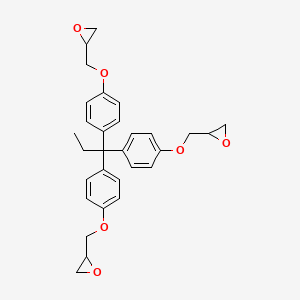
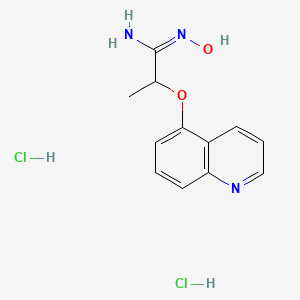
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
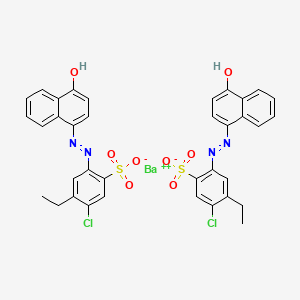
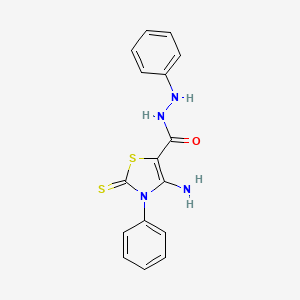
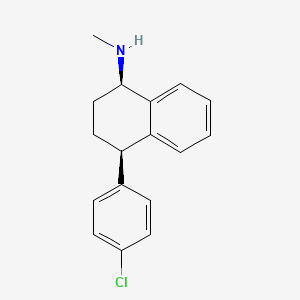
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)

